3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine
CAS No.:
Cat. No.: VC15852889
Molecular Formula: C10H16N4O2S
Molecular Weight: 256.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4O2S |
|---|---|
| Molecular Weight | 256.33 g/mol |
| IUPAC Name | 3-(4-methylpiperazin-1-yl)sulfonylpyridin-4-amine |
| Standard InChI | InChI=1S/C10H16N4O2S/c1-13-4-6-14(7-5-13)17(15,16)10-8-12-3-2-9(10)11/h2-3,8H,4-7H2,1H3,(H2,11,12) |
| Standard InChI Key | OMDBOBBKOIETMA-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a sulfonamide group (-SO₂-NH-) connected to a 4-methylpiperazine moiety. At the 4-position of the pyridine ring, an amine (-NH₂) group is present. This arrangement creates a planar pyridine core with a flexible piperazine side chain, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and electrostatic forces.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄O₂S |
| Molecular Weight | 256.33 g/mol |
| Hydrogen Bond Donors | 2 (NH₂ and NH in piperazine) |
| Hydrogen Bond Acceptors | 5 (SO₂, pyridine N, piperazine N) |
| Rotatable Bonds | 3 (sulfonamide and piperazine) |
| Topological Polar Surface Area | 104 Ų |
The sulfonamide bridge enhances metabolic stability compared to simpler amines, while the 4-methylpiperazine group contributes to solubility in both aqueous and lipid environments.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves a multi-step sequence starting from commercially available precursors:
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Sulfonation of Pyridine:
Pyridine-4-amine is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to yield pyridine-4-amine-3-sulfonyl chloride. -
Piperazine Coupling:
The sulfonyl chloride intermediate undergoes nucleophilic substitution with 4-methylpiperazine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. -
Purification:
Crude product is purified via column chromatography or recrystallization to achieve >95% purity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chlorosulfonic acid, 0°C, 2 hr | 65% |
| 2 | 4-Methylpiperazine, Et₃N, DCM, 25°C | 78% |
Reaction temperatures above 30°C risk decomposition of the sulfonyl chloride intermediate, necessitating strict thermal control.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct studies on 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine are sparse, structurally related sulfonylpyridines exhibit activity against:
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Kinases: Analogous compounds inhibit cyclin-dependent kinases (CDKs) by competing with ATP binding. For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives show nanomolar affinity for CDK4/6 .
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G Protein-Coupled Receptors (GPCRs): Piperazine-containing sulfonamides often target opioid or serotonin receptors .
Table 3: Comparative Activity of Analogous Compounds
| Compound | Target | IC₅₀/Kᵢ | Cell Model |
|---|---|---|---|
| JDTic-like piperazine | κ Opioid Receptor | 2.1 nM | GTPγS binding |
| CDK4/6 Inhibitor | CDK4 | 1 nM | MV4-11 leukemia |
The 4-methylpiperazine moiety in 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine may facilitate membrane permeability and target engagement, similar to these analogs .
Research Gaps and Future Directions
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Target Identification: Profiling against kinase and GPCR panels is needed to identify primary targets.
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ADME Studies: Pharmacokinetic properties (absorption, distribution, metabolism, excretion) remain uncharacterized.
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Derivatization: Introducing substituents to the pyridine or piperazine rings may optimize potency and selectivity.
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